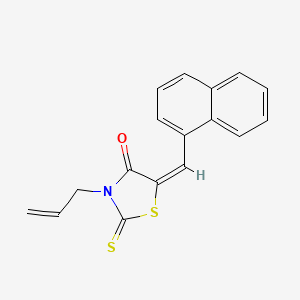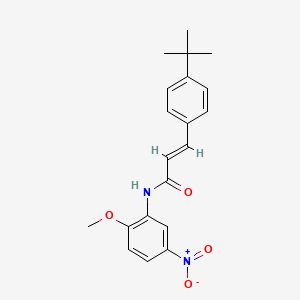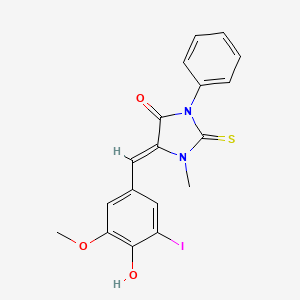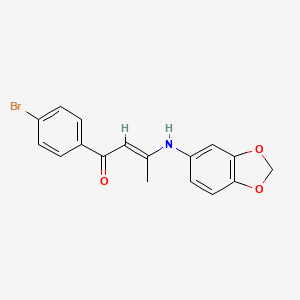![molecular formula C18H16BrNO4 B5915047 methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B5915047.png)
methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate, also known as Methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)phenylamino]acrylate, is a chemical compound that has gained significant attention in scientific research. This compound is a type of acrylate that is commonly used in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate is not well understood. However, studies have suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate may have antibacterial and anti-inflammatory effects.
Biochemical and Physiological Effects:
methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate has been shown to have low toxicity in vitro and in vivo. However, further studies are needed to determine the long-term effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate in lab experiments is its versatility in the synthesis of various organic compounds. Additionally, this compound has low toxicity, making it a safer alternative to other chemicals. However, one limitation of using methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate is its high cost, which may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the use of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate in scientific research. One direction is the development of new antibacterial agents and anti-inflammatory agents using this compound as a precursor. Additionally, researchers may explore the use of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate in the development of new materials for electronic and optoelectronic applications. Finally, further studies are needed to determine the long-term effects of this compound on human health.
Métodos De Síntesis
The synthesis of methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate involves the reaction of 4-bromoaniline with methyl 3-(4-bromophenyl)-2-cyanoacrylate in the presence of a base. The resulting product is then treated with methanol and hydrochloric acid to yield methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate.
Aplicaciones Científicas De Investigación
Methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate has been widely used in scientific research as a precursor for the synthesis of various organic compounds. This compound has been used in the synthesis of novel antibacterial agents, anti-inflammatory agents, and anticancer agents. Additionally, methyl 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate 3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]acrylate has been used in the development of new materials for electronic and optoelectronic applications.
Propiedades
IUPAC Name |
methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO4/c1-23-15-9-5-13(6-10-15)17(21)20-16(18(22)24-2)11-12-3-7-14(19)8-4-12/h3-11H,1-2H3,(H,20,21)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOMRBFQLSEFTJ-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)Br)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z)-3-(4-bromophenyl)-2-[(4-methoxybenzoyl)amino]prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxyphenyl)-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B5914965.png)

![5-{3-chloro-4-[(4-iodobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5914986.png)
![N-[(1-cinnamoyl-4-piperidinyl)methyl]-3-phenylacrylamide](/img/structure/B5914993.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5915002.png)

![3-ethyl-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5915006.png)

![{4-bromo-2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5915027.png)

![N-cyclohexyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5915038.png)
![3-{3-(4-methoxyphenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B5915039.png)

![methyl 3-(1,3-benzodioxol-5-yl)-2-[(4-tert-butylbenzoyl)amino]acrylate](/img/structure/B5915053.png)